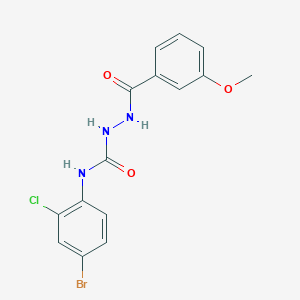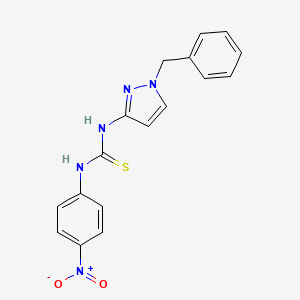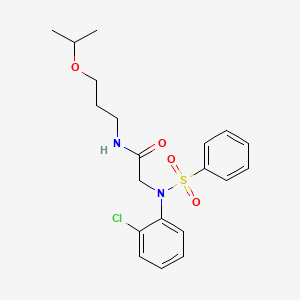
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of research. This compound has gained significant attention due to its ability to selectively inhibit the activity of G9a, a histone lysine methyltransferase that is involved in the regulation of gene expression.
Mechanism of Action
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide selectively inhibits the activity of G9a by binding to the SET domain of the enzyme, which is responsible for its methyltransferase activity. This binding prevents the transfer of methyl groups to histone H3 lysine 9 (H3K9), a modification that is associated with transcriptional repression. As a result, the expression of genes that are regulated by G9a is altered, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, cell differentiation, proliferation, and apoptosis. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and viral infections.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide is its ability to selectively inhibit the activity of G9a, which allows for the investigation of the role of this enzyme in cellular processes. Additionally, this compound has been shown to have potential therapeutic applications in various fields of research. However, there are also limitations to the use of N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide in lab experiments. For example, this compound may have off-target effects on other enzymes or proteins, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide. One area of research is the investigation of the role of G9a in various diseases, including cancer, neurological disorders, and viral infections. Additionally, the development of more selective inhibitors of G9a may lead to the identification of new therapeutic targets for the treatment of these diseases. Finally, the use of N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been extensively studied in the field of epigenetics, where it has been shown to selectively inhibit the activity of G9a, a histone lysine methyltransferase that is involved in the regulation of gene expression. This compound has been used to investigate the role of G9a in various cellular processes, including cell differentiation, proliferation, and apoptosis. Additionally, N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and viral infections.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(3-methoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c1-23-11-4-2-3-9(7-11)14(21)19-20-15(22)18-13-6-5-10(16)8-12(13)17/h2-8H,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCOWMXGWLXKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4113521.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4113527.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4113531.png)
![N-benzyl-2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4113538.png)
![2-[(4-allyl-5-{[(4-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4113544.png)
![7-chloro-1-(3-ethoxy-4-propoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113550.png)

![7-chloro-1-(3-chlorophenyl)-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113566.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113571.png)
![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-N-propylbenzenesulfonamide](/img/structure/B4113585.png)

![2-(4-{[(2-chlorobenzyl)thio]acetyl}piperazin-1-yl)pyrazine](/img/structure/B4113593.png)

